BenchChemオンラインストアへようこそ!

(R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl

RIP1 Kinase Inflammation Enantiomeric Specificity

(R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is a chiral heterocyclic building block belonging to the benzoxazepinone class. This specific (R)-enantiomer, with CAS 2102411-03-8, is a brominated derivative of the core 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one scaffold.

Molecular Formula C9H10BrClN2O2
Molecular Weight 293.54 g/mol
Cat. No. B13053010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl
Molecular FormulaC9H10BrClN2O2
Molecular Weight293.54 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=C(O1)C=CC(=C2)Br)N.Cl
InChIInChI=1S/C9H9BrN2O2.ClH/c10-5-1-2-8-7(3-5)12-9(13)6(11)4-14-8;/h1-3,6H,4,11H2,(H,12,13);1H/t6-;/m1./s1
InChIKeyYXRIPDVLXNBPTI-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one HCl: A Critical Chiral Intermediate in the Benzoxazepinone Pharmacophore Class


(R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is a chiral heterocyclic building block belonging to the benzoxazepinone class. This specific (R)-enantiomer, with CAS 2102411-03-8, is a brominated derivative of the core 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one scaffold [1]. This scaffold has been validated as the central pharmacophore in a series of highly potent and monoselective Receptor Interacting Protein 1 (RIP1) kinase inhibitors, leading to the clinical candidates GSK'481 and GSK2982772, now in Phase 2a trials for inflammatory diseases [2]. The compound serves as a decisive intermediate for exploring structure-activity relationships (SAR) or for use as a chiral reference standard, given the established stereochemical requirement for biological activity within this pharmacophore [2].

Why Generic Substitution Fails: The Uncompromising Stereochemical and Substituent Demands of the Benzoxazepinone RIP1 Kinase Pharmacophore


Generic substitution is strictly contraindicated for this compound class due to the extreme sensitivity of RIP1 kinase activity to both stereochemistry and specific substituent patterns. Lead optimization studies on the benzoxazepinone series, which led to clinical candidates GSK'481 and GSK2982772, unequivocally demonstrated that the (S)-enantiomer is critical for potent RIP1 binding, while the corresponding (R)-enantiomer is completely inactive [1]. Similarly, the removal of the 7-bromo substituent (des-bromo analog) or its replacement with other halogens profoundly impacts the compound's physicochemical properties, such as lipophilicity (log D), which in turn dictates solubility, oral exposure, and target binding affinity within the allosteric lipophilic pocket of RIP1 [1][2]. Therefore, the selection of a specific, high-purity chiral intermediate like (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one HCl is essential for any SAR exploration, analytical method development, or synthesis of diastereomerically pure lead compounds, as even minor structural deviations lead to a catastrophic loss of function.

Quantitative Evidence Guide: Benchmarking (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one HCl Against Key Comparators


Enantiomer-Dependent RIP1 Kinase Inhibition: (R)- vs. (S)-Benzoxazepinone

The stereochemistry at the 3-position is the single most critical determinant of biochemical activity. In a systematic SAR study of the benzoxazepinone series, the (S)-enantiomer of a key intermediate was found to be essential for potent inhibition of RIP1 kinase. In stark contrast, the (R)-enantiomer was completely inactive in the same RIP1 Fluorescence Polarization (FP) binding assay [1]. This profound stereochemical dependence justifies the need for high-purity (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one HCl as a critical negative control or as a chiral probe in analytical method validation.

RIP1 Kinase Inflammation Enantiomeric Specificity

Physicochemical Differentiation: Impact of the 7-Bromo Substituent on Log D vs. Des-Bromo Comparator

A critical differentiator for the 7-bromo-substituted (R)-enantiomer is its increased lipophilicity, which dictates its pharmacokinetic behavior and target binding. The benchmark benzoxazepinone hit (compound 4, GSK'481), which possesses a similar brominated core, exhibits a log D of 5.9, contributing to its high potency but also resulting in low aqueous solubility (30 μg/mL) and low rat oral exposure (AUC 0.38 μg·h/mL) [1]. In contrast, the unsubstituted (des-bromo) comparator 6 shows a >3-fold reduction in RIP1 FP potency (IC50 = 32 nM vs. 10 nM) alongside an improved developability profile [1]. The 7-bromo-substituted (R)-intermediate is thus the key chiral reagent for probing this lipophilic pocket to achieve potent target engagement.

Lipophilicity ADME Physicochemical Properties

Provenance as a Key Synthetic Intermediate for Clinical RIP1 Inhibitors

The 3-amino-benzoxazepinone chiral intermediate is the cornerstone for the synthesis of the clinical RIP1 inhibitors GSK2982772 and GSK'481 [1]. The optimized, scalable synthetic route to GSK2982772, a first-in-class RIP1 inhibitor that progressed to Phase 2a clinical trials for psoriasis, rheumatoid arthritis, and ulcerative colitis, relies on an (S)-3-amino-benzo[b][1,4]oxazepin-4-one intermediate [2]. The (R)-enantiomer is therefore crucial as a reference standard for confirming chiral purity and controlling the quality of the active (S)-intermediate during drug substance manufacturing.

Medicinal Chemistry Drug Discovery Synthetic Intermediate

Unique Species Selectivity Profile Inherent to the Benzoxazepinone Scaffold

A unique feature of the benzoxazepinone template, which incorporates the (R)-3-Amino-7-bromo core, is its exquisite species selectivity for primate over nonprimate RIP1. GSK'481, the clinical candidate based on this scaffold, potently inhibits human and cynomolgus monkey RIP1 but is at least 100-fold less potent against nonprimate RIP1 from rat or mouse [1]. This property, intrinsic to the benzoxazepinone pharmacophore, is not observed in classical type II DFG-out RIP1 inhibitors like Necrostatin-4 [1]. This selectivity must be considered when designing in vivo efficacy models.

Species Selectivity Primate vs. Rodent RIP1 Kinase

Monokinase Selectivity Advantage of the Benzoxazepinone Template

A key differentiator for this chemical class is the potential for achieving complete monokinase selectivity for RIP1. The benzoxazepinone clinical candidate GSK2982772, derived from this intermediate's scaffold, displayed no significant inhibition of 339 kinases (Reaction Biology Corp panel) or binding to 456 kinases (DiscoveRx KINOMEscan panel) when tested at 10 μM, representing an estimated >10,000-fold selectivity window over its RIP1 IC50 of 1 nM [1]. This property is not found in other RIP1 inhibitor classes and is inherent to the benzoxazepinone binding mode.

Kinase Selectivity Drug Safety Off-target Effects

Best Application Scenarios for (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one HCl Based on Evidence-Driven Differentiation


Chiral Reference Standard for Enantiomeric Purity in GMP Synthesis

Utilize the (R)-enantiomer as a high-purity reference standard in HPLC or SFC methods to quantify the enantiomeric excess (e.e.) of the active (S)-3-amino intermediate during the GMP synthesis of lead RIP1 inhibitors like GSK'481 or GSK2982772. This is mandated by the finding that the (S)-enantiomer is the active form while the (R)-enantiomer is inactive [1].

Negative Control in Cellular and Biochemical Necroptosis Assays

Employ this inactive (R)-enantiomer as a rigorous negative control in cellular assays (e.g., U937 necroptosis model) to confirm that observed anti-inflammatory or anti-necroptotic effects are due to specific RIP1 kinase inhibition by an (S)-configured inhibitor and not an off-target artifact, as supported by the complete loss of activity for the R enantiomer [1].

Lipophilic Probe for X-ray Crystallography Studies of the RIP1 Allosteric Pocket

Use the 7-bromo substituent of this compound as a heavy atom probe for X-ray crystallography to phase the structure of RIP1-ligand complexes, or to study the allosteric lipophilic pocket identified in the back of the ATP-binding site, leveraging its high lipophilicity (log D ~5.9 for the benchmark) crucial for binding [1].

Pharmacophore Model Refinement and In Silico SAR

The inactivity of the (R)-enantiomer provides a critical negative data point for refining computational pharmacophore models of RIP1 type III kinase inhibitors, enhancing the predictive power of virtual screening campaigns that seek to identify novel inhibitors with the benzoxazepinone binding mode [1].

Quote Request

Request a Quote for (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.